
Punicafolin
Descripción general
Descripción
La punicafolina es un elagitanino, un tipo de tanino hidrolizable, que se encuentra en las hojas de Punica granatum (granada) y Phyllanthus emblica . Es un isómero de la tellimagrandina II y la nufarina A, pero el grupo hexahidroxi-difenóil está unido a diferentes grupos hidroxilo en la molécula de glucosa . Se ha demostrado que la punicafolina tiene efectos supresores tumorales .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las primeras síntesis totales de punicafolina se lograron en siete pasos a partir de α-D-glucosa comercial . La síntesis implica:
- Introducción selectiva de sitios secuenciales de grupos galoílicos adecuados en la D-glucosa sin proteger mediante un método controlado por catalizador.
- Construcción estereodivergente del puente 3,6-hexahidroxi-difenóil mediante acoplamiento oxidativo de fenol de un intermedio común a través de un proceso de inversión del anillo del núcleo de glucosa .
Métodos de producción industrial
Los métodos de producción industrial de punicafolina no están bien documentados. La síntesis a partir de α-D-glucosa proporciona una ruta potencial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
La punicafolina experimenta diversas reacciones químicas, incluidas:
Oxidación: El acoplamiento oxidativo de fenol es un paso clave en su síntesis.
Hidrólisis: Como elagitanino, la punicafolina se puede hidrolizar para liberar ácido elágico y glucosa.
Reactivos y condiciones comunes
Acoplamiento oxidativo de fenol: Esta reacción requiere catalizadores y condiciones específicas para lograr la estereoquímica deseada.
Hidrólisis: Se pueden utilizar condiciones ácidas o enzimáticas para hidrolizar la punicafolina.
Principales productos formados
Ácido elágico: Un producto principal formado por la hidrólisis de la punicafolina.
Glucosa: Otro producto formado por la hidrólisis.
Aplicaciones Científicas De Investigación
La punicafolina tiene varias aplicaciones de investigación científica:
Química: Utilizada como compuesto modelo para estudiar la síntesis y reactividad de los elagitaninos.
Biología: Estudiada por sus propiedades antioxidantes y antimicrobianas.
Medicina: Investigada por sus posibles efectos supresores tumorales y otras propiedades terapéuticas
Industria: Posibles aplicaciones en la conservación de alimentos y como antioxidante natural.
Mecanismo De Acción
La punicafolina ejerce sus efectos a través de diversos mecanismos:
Actividad antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.
Actividad antimicrobiana: Interfiere con las membranas celulares microbianas e inhibe el crecimiento microbiano.
Efectos supresores tumorales: Inhibe la actividad de la metaloproteinasa de matriz-2 y -9, reduciendo la invasividad de las células tumorales.
Comparación Con Compuestos Similares
Compuestos similares
Tellimagrandina II: Un isómero de la punicafolina con propiedades similares pero diferente unión del grupo hexahidroxi-difenóil.
Nufarina A: Otro isómero con propiedades similares.
Punicalagina: Un elagitanino mayor en la granada con potentes propiedades antioxidantes y antimicrobianas.
Singularidad de la punicafolina
La punicafolina es única debido a su estereoquímica específica y la posición del grupo hexahidroxi-difenóil. Esta estructura única contribuye a sus distintas actividades biológicas y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVYZVSXAZMAY-UUUCSUBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030158 | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88847-11-4 | |
| Record name | 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Punicafolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


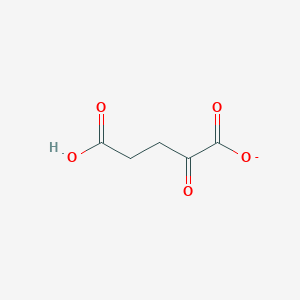
![4-[3-(3-dioxaziridinyl)phenyl]-5-(3-hydroxy-1-oxopropyl)-2,6-dimethyl-1-prop-2-ynyl-4H-pyridine-3-carboxylic acid methyl ester](/img/structure/B1232217.png)
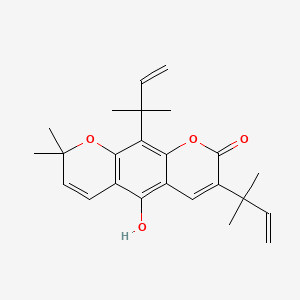
![2-[(E)-octadec-9-enoxy]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/new.no-structure.jpg)
![Trichothec-9-en-8-one, 12,13-epoxy-4-[(1-oxo-2-butenyl)oxy]-, (4beta)-](/img/structure/B1232226.png)
![(1R,3R,6R,8R,12S,14R,15R,18R,19E,21Z,25R,26S,27S)-6,15-dihydroxy-18-[(1R)-1-hydroxyethyl]-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1232227.png)
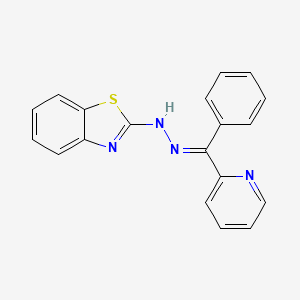
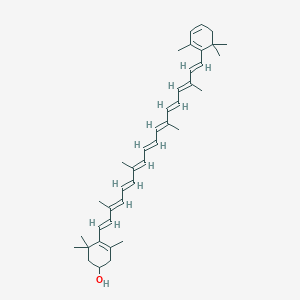
![(1S,4aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B1232230.png)
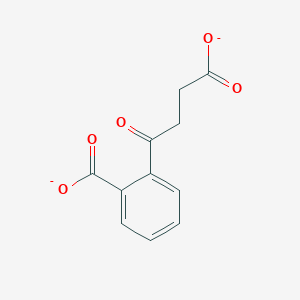
![8-[(1R,2R)-3-oxo-2-{(Z)-pent-2-en-1-yl}cyclopentyl]octanoate](/img/structure/B1232232.png)
![(2E,4E,6E,8E,10E)-N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[[(3S,7S,9R,16S,19S)-9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B1232235.png)
![3-Hydroxy-4-[(E)-2-(2-furanyl)ethenyl]-3-cyclopentene-1,2-dione](/img/structure/B1232237.png)

